![molecular formula C11H14O3 B124796 Ethyl 2-(m-tolyloxy)acetate CAS No. 66047-01-6](/img/structure/B124796.png)
Ethyl 2-(m-tolyloxy)acetate
Overview
Description
Ethyl 2-(m-tolyloxy)acetate is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as ETHYL 2-(3-METHYLPHENOXY)ACETATE and (3-methylphenoxy)acetic acid ethyl ester .
Molecular Structure Analysis
The InChI string of Ethyl 2-(m-tolyloxy)acetate isInChI=1S/C11H14O3/c1-3-13-11(12)8-14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3
. Its canonical SMILES is CCOC(=O)COC1=CC=CC(=C1)C
. The molecular weight of the compound is 194.23 g/mol . Physical And Chemical Properties Analysis
Ethyl 2-(m-tolyloxy)acetate has a molecular weight of 194.23 g/mol . It has a XLogP3 value of 2.5, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . The topological polar surface area is 35.5 Ų . The compound has a complexity of 179 .Scientific Research Applications
Biotechnological Production of Ethyl Acetate
Ethyl 2-(m-tolyloxy)acetate: can be used in the biotechnological production of ethyl acetate, an environmentally friendly solvent with numerous industrial applications. The microbial synthesis of ethyl acetate presents an alternative to petrochemical processes, offering a sustainable method using renewable raw materials .
Microbial Synthesis in Food Industry
This compound can play a role in the microbial synthesis of esters, particularly in the food industry where esters are used as aroma compounds. The ability of certain yeasts to produce ethyl acetate from sugars is well-documented and could be applied to large-scale ester production .
Metabolic Engineering
Ethyl 2-(m-tolyloxy)acetate may be involved in metabolic engineering efforts to improve the production of ethyl acetate in vivo. This involves manipulating the metabolic pathways of microorganisms to enhance the yield of desired products, such as ethyl acetate, from biomass-derived sugars .
Solvent for Pharmaceuticals
In pharmaceutical research, Ethyl 2-(m-tolyloxy)acetate can be used as a solvent during the synthesis of various drugs. Its moderate polarity, non-toxicity, and biodegradability make it an ideal solvent in this field.
Organic Synthesis
The compound is also applicable in organic synthesis, where it can be used as a reagent or catalyst in the formation of other chemical compounds. Its properties may influence reaction rates and outcomes.
Environmental Impact Studies
Research into the environmental impact of solvents can include Ethyl 2-(m-tolyloxy)acetate due to its biodegradable nature. It serves as a model compound for studying the breakdown and assimilation of chemicals in natural environments .
Flavor and Fragrance Industry
Ethyl 2-(m-tolyloxy)acetate might be used in the flavor and fragrance industry for the synthesis of esters that contribute to the aroma profiles of various products .
Paints and Coatings
Lastly, this compound can be utilized in the production of paints and coatings. Its solvent properties may be beneficial in formulating products that require specific drying times and adherence characteristics .
properties
IUPAC Name |
ethyl 2-(3-methylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-11(12)8-14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITOTGGGSHWZDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546488 | |
Record name | Ethyl (3-methylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(m-tolyloxy)acetate | |
CAS RN |
66047-01-6 | |
Record name | Ethyl (3-methylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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